molecular formula C11H14N4S B276612 N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine

N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine

Cat. No. B276612
M. Wt: 234.32 g/mol
InChI Key: RIZCZYJTYRSJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine is a chemical compound that has been widely studied for its potential applications in scientific research. It is also known by its chemical formula, C13H16N4S, and is commonly referred to as MSBTA.

Mechanism Of Action

The mechanism of action of MSBTA involves its ability to bind to specific enzymes and receptors in the body, thereby inhibiting their activity. For example, it has been found to bind to the adenosine A2A receptor and block its activation, which can reduce inflammation and improve cognitive function. It has also been shown to inhibit the activity of the monoamine oxidase B enzyme, which can increase the levels of dopamine in the brain and improve symptoms of Parkinson's disease.
Biochemical and Physiological Effects
MSBTA has been found to have various biochemical and physiological effects in the body. For example, it has been shown to reduce the levels of pro-inflammatory cytokines, which can help to reduce inflammation and improve immune function. It has also been found to increase the levels of dopamine in the brain, which can improve mood and cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using MSBTA in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments and interpret the results. However, one limitation is that it can be difficult to obtain and may be expensive, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving MSBTA. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area of research is the exploration of its potential applications in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand its biochemical and physiological effects in the body.

Synthesis Methods

The synthesis of MSBTA involves the reaction between 4-(methylsulfanyl)benzyl chloride and 5-methyl-4H-1,2,4-triazole-3-amine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

MSBTA has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its ability to inhibit certain enzymes and receptors, such as the adenosine A2A receptor and the monoamine oxidase B enzyme. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including Parkinson's disease, cancer, and inflammation.

properties

Product Name

N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

5-methyl-N-[(4-methylsulfanylphenyl)methyl]-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H14N4S/c1-8-13-11(15-14-8)12-7-9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3,(H2,12,13,14,15)

InChI Key

RIZCZYJTYRSJDA-UHFFFAOYSA-N

SMILES

CC1=NC(=NN1)NCC2=CC=C(C=C2)SC

Canonical SMILES

CC1=NC(=NN1)NCC2=CC=C(C=C2)SC

Origin of Product

United States

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